Methyl 2-(4-ethylphenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(4-ethylphenyl)-2-methylpropanoate, also known as Methyl Ephedrone, is a chemical compound that belongs to the class of amphetamines. It is a synthetic derivative of ephedrine, which is a natural stimulant found in some plants. Methyl Ephedrone has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Scientific Research Applications
Photopolymerization
Methyl 2-(4-ethylphenyl)-2-methylpropanoate has been studied in the context of photopolymerization. For instance, Guillaneuf et al. (2010) investigated a new alkoxyamine bearing a chromophore group linked to an aminoxyl function, which decomposes under UV irradiation to generate corresponding alkyl and nitroxide radicals. This compound showed significant changes in photophysical or photochemical properties and was efficient as a conventional photoinitiator in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).
Reformatsky Reaction
The Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, closely related to Methyl 2-(4-ethylphenyl)-2-methylpropanoate, produces diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. MatsumotoTakashi and FukuiKenji (1972) demonstrated the formation of these β-hydroxy esters and their potential applications in stereochemistry (MatsumotoTakashi & FukuiKenji, 1972).
Conformational Studies
Gung and Yanik (1996) conducted a conformational study of SnCl4 complexes of aldehydes and esters, including ethyl 2-pentenoate and ethyl 4-methyl-2-pentenoate, which are structurally similar to Methyl 2-(4-ethylphenyl)-2-methylpropanoate. This study revealed insights into the preferred conformations of these compounds, contributing to our understanding of their chemical behavior (Gung & Yanik, 1996).
Polymerization
Zhang et al. (2008) synthesized novel azo-containing iniferters, which were used successfully as initiators for atom transfer radical polymerization of methyl methacrylate, a process relevant to Methyl 2-(4-ethylphenyl)-2-methylpropanoate (Zhang et al., 2008).
Potential Bioactivity
Navarrete-Vázquez et al. (2011) prepared and characterized a compound, ethyl2-[4-(acetylamino)phenoxy]-2-methylpropanoate, which is of interest for its potential bioactivity as an analgesic and antidyslipidemic agent. This compound's structure and potential applications in medicine highlight the diverse possibilities for derivatives of Methyl 2-(4-ethylphenyl)-2-methylpropanoate (Navarrete-Vázquez et al., 2011).
Cyclopropane Derivatives
Abe and Suehiro (1982) investigated the formation of cyclopropane derivatives from tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. Their research contributes to understanding the chemical transformations and applications of Methyl 2-(4-ethylphenyl)-2-methylpropanoate derivatives in organic synthesis (Abe & Suehiro, 1982).
Optical Storage Applications
Meng et al. (1996) explored the use of azo polymers, including Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, for reversible optical storage. The study of these azo polymers, related to Methyl 2-(4-ethylphenyl)-2-methylpropanoate, opens up potential applications in data storage technologies (Meng et al., 1996).
Synthesis of Potent PPARpan Agonist
Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist using a compound structurally related to Methyl 2-(4-ethylphenyl)-2-methylpropanoate, highlighting its relevance in pharmaceutical research (Guo et al., 2006).
properties
IUPAC Name |
methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-10-6-8-11(9-7-10)13(2,3)12(14)15-4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEXVITUEIEJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440357 | |
Record name | Methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
CAS RN |
698394-59-1 | |
Record name | Methyl 2-(4-ethylphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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